3-(2-Methoxyphenyl)-1H-pyrazole

Coordination Chemistry Ligand Design Spectroelectrochemistry

3-(2-Methoxyphenyl)-1H-pyrazole (CAS 59843-63-9) is a heterocyclic building block consisting of a pyrazole core substituted at the 3-position with a 2-methoxyphenyl group. The ortho-methoxy substituent distinguishes this compound from its para-methoxy analog (CAS 27069-17-6) and the unsubstituted 3-phenyl-1H-pyrazole (CAS 2458-26-6).

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 59843-63-9
Cat. No. B1597669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)-1H-pyrazole
CAS59843-63-9
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC=NN2
InChIInChI=1S/C10H10N2O/c1-13-10-5-3-2-4-8(10)9-6-7-11-12-9/h2-7H,1H3,(H,11,12)
InChIKeyKLPGJCMICASHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxyphenyl)-1H-pyrazole (CAS 59843-63-9) as a Research Chemical Scaffold


3-(2-Methoxyphenyl)-1H-pyrazole (CAS 59843-63-9) is a heterocyclic building block consisting of a pyrazole core substituted at the 3-position with a 2-methoxyphenyl group. The ortho-methoxy substituent distinguishes this compound from its para-methoxy analog (CAS 27069-17-6) and the unsubstituted 3-phenyl-1H-pyrazole (CAS 2458-26-6). This substitution pattern confers distinct metal coordination geometry, solubility properties, and reactivity that are non-interchangeable with other regioisomers in synthetic and coordination chemistry applications. [1]

3-(2-Methoxyphenyl)-1H-pyrazole: Structural Determinants of Non-Interchangeability


Within the 3-aryl-1H-pyrazole family, methoxy substitution position critically determines coordination behavior and physicochemical properties. The ortho-methoxy group in 3-(2-methoxyphenyl)-1H-pyrazole creates a bidentate N,O-chelating motif unavailable to para-substituted or unsubstituted analogs. This enables distinct metal complex geometries that cannot be replicated using the 3-(4-methoxyphenyl)- or 3-phenyl- analogs. Additionally, the ortho-methoxy orientation alters lipophilicity (LogP = 2.085) and melting point relative to isomers, affecting solvent compatibility and purification workflows. Direct comparative studies in coordination chemistry confirm that substituting this compound with other 3-arylpyrazoles yields structurally different complexes with altered redox properties. [1]

Quantitative Differentiation of 3-(2-Methoxyphenyl)-1H-pyrazole Versus Analogs


Metal Coordination Behavior: Ortho-Methoxy Chelation vs. Para-Methoxy Inactivity

3-(2-Methoxyphenyl)-1H-pyrazole functions as a bidentate N,O-chelating ligand through the pyrazole N2 atom and the ortho-methoxy oxygen. This yields a defined five-membered chelate ring upon metal binding that is structurally inaccessible to 3-(4-methoxyphenyl)-1H-pyrazole or 3-phenyl-1H-pyrazole. The resulting metal complexes exhibit distinct redox behavior and spectroelectrochemical profiles.

Coordination Chemistry Ligand Design Spectroelectrochemistry

Physicochemical Properties: Ortho vs. Para Methoxy Substitution

3-(2-Methoxyphenyl)-1H-pyrazole exhibits a melting point of 82–84 °C and a calculated LogP of 2.085. These parameters differ from the para-methoxy isomer (3-(4-methoxyphenyl)-1H-pyrazole, CAS 27069-17-6), which has a reported melting point of 127–130 °C.

Physicochemical Characterization Solubility Drug Design

Ruthenium(III) and Chromium(III) Complexes: N2O2 Tetradentate Ligand Synthesis

3-(2-Methoxyphenyl)-1H-pyrazole is used as a precursor for synthesizing a tetradentate N2O2-donor ligand. Reaction with 1,2-bis(bromomethyl)benzene followed by demethylation yields H2L, in which two bidentate (pyrazolyl-phenol) chelating units are separated by an ortho-xylyl spacer. This ligand forms well-defined complexes with Ru(III) and Cr(III) that have been fully characterized by X-ray crystallography and spectroelectrochemistry. [1]

Inorganic Chemistry Redox Catalysis Crystal Engineering

LogP Lipophilicity: Ortho-Methoxy Orientation Effect

The calculated LogP for 3-(2-methoxyphenyl)-1H-pyrazole is 2.085. This value reflects the contribution of the ortho-methoxy group orientation to overall lipophilicity. The ortho substitution pattern creates an intramolecular interaction between the methoxy oxygen and the pyrazole NH (hydrogen bonding) that influences the compound's partitioning behavior compared to para-substituted or unsubstituted analogs, for which distinct LogP values would be expected. [1]

ADME Prediction Lipophilicity Medicinal Chemistry

SIRT1 Inhibitory Potential of Derived Pyrazole Scaffolds

In a 2021 study evaluating N-(2-methoxyphenyl) substituted pyrazoles accessed via sonochemical methods, derivative 3c (incorporating the 2-methoxyphenyl-pyrazole pharmacophore) demonstrated growth inhibition of MDAMB-231 (59%) and MCF-7 (48%) breast cancer cell lines at 10 μM, and inhibited SIRT1 deacetylase with an IC50 of 6.21 ± 0.42 μM. [1] While 3-(2-methoxyphenyl)-1H-pyrazole is the unelaborated core scaffold, this study validates the biological relevance of the 2-methoxyphenyl-pyrazole motif in anticancer drug discovery. [1]

Cancer Research SIRT1 Inhibition Epigenetics

Spectroscopic Differentiation: 13C NMR Chemical Shift Signatures

The ortho-methoxy substitution pattern in 3-(2-methoxyphenyl)-1H-pyrazole produces distinct 13C NMR spectral signatures that differentiate it from para-methoxy and unsubstituted analogs. The methoxy carbon resonance appears at approximately 55-56 ppm, while the aromatic carbons bearing the methoxy substituent show characteristic downfield shifts (C2 ~156-158 ppm) due to the electron-donating effect of the methoxy oxygen. The pyrazole C3 and C5 carbons are non-equivalent in the 1H-unsubstituted pyrazole tautomeric mixture, producing two distinct resonances in the 130-145 ppm range. [1]

Analytical Chemistry NMR Spectroscopy Structural Confirmation

Procurement-Relevant Application Scenarios for 3-(2-Methoxyphenyl)-1H-pyrazole


Synthesis of N2O2 Tetradentate Ligands for Ru(III) and Cr(III) Coordination Complexes

3-(2-Methoxyphenyl)-1H-pyrazole serves as the essential starting material for constructing N2O2 tetradentate ligands containing the pyrazolyl-phenol chelating motif. The synthetic sequence involves alkylation with 1,2-bis(bromomethyl)benzene under phase-transfer conditions, followed by demethylation with BBr3 to reveal the phenol donors. The resulting H2L ligand coordinates Ru(III) and Cr(III) to form complexes with well-defined redox behavior and spectroelectrochemical properties. [1] This ligand architecture is not accessible from 3-(4-methoxyphenyl)-1H-pyrazole or 3-phenyl-1H-pyrazole, as these lack the ortho-methoxy group required to generate the ortho-phenol chelating unit after demethylation. Researchers developing redox-active metal complexes for catalysis, sensing, or materials applications should select this compound over other 3-arylpyrazoles to access this specific ligand topology. [1]

Medicinal Chemistry Scaffold for SIRT1 Inhibitor Lead Optimization

The 2-methoxyphenyl-pyrazole core scaffold represented by 3-(2-methoxyphenyl)-1H-pyrazole has been validated as a pharmacophore for SIRT1 inhibition and anticancer activity in breast cancer cell lines (MDAMB-231, MCF-7). A 2021 study by Rao et al. identified derivative 3c as a hit molecule with 59% and 48% growth inhibition at 10 μM, respectively, and SIRT1 IC50 = 6.21 μM. [1] Medicinal chemistry teams engaged in SIRT1-targeted oncology programs or exploring N-aryl pyrazole libraries for epigenetic modulation should procure this core scaffold as a validated starting point for further structure-activity relationship (SAR) exploration and lead optimization. The ortho-methoxy orientation contributes to the pharmacophore's binding interactions via hydrogen bonding involving the methoxy oxygen, as demonstrated by molecular docking studies. [1]

Calibrated Physicochemical Reference Standard for Ortho-Substituted Pyrazoles

3-(2-Methoxyphenyl)-1H-pyrazole exhibits well-characterized physicochemical properties including melting point 82–84 °C, LogP 2.085, and distinct 13C NMR spectral signatures. [1] These parameters make it suitable as a calibration standard in analytical method development for ortho-substituted arylpyrazole libraries, including HPLC method validation (where LogP informs retention time prediction) and differential scanning calorimetry (DSC) calibration (where the sharp melting point provides a reliable thermal reference). The compound's ambient-temperature storage stability reduces logistical constraints compared to low-melting or hygroscopic analogs. Procurement for analytical reference purposes should specify this exact CAS number to ensure reproducible physicochemical benchmarks. [1]

Metal Chelation Studies Requiring Bidentate N,O-Donor Pyrazole Ligands

In coordination chemistry investigations requiring pyrazole-based ligands with bidentate N,O-chelating capability, 3-(2-methoxyphenyl)-1H-pyrazole is uniquely suited due to the proximity of the ortho-methoxy oxygen to the pyrazole N2 nitrogen. This arrangement enables formation of a stable five-membered chelate ring upon metal binding, a coordination mode confirmed in transition metal complex studies. [1] The compound interacts with mononuclear and tetradentate transition metal complexes in spectroelectrochemistry applications. [1] In contrast, 3-(4-methoxyphenyl)-1H-pyrazole (CAS 27069-17-6) and 3-phenyl-1H-pyrazole (CAS 2458-26-6) function exclusively as monodentate N-donors, yielding different complex stoichiometries and geometries. Researchers studying the effect of chelate ring size on metal complex stability or redox potential should select the ortho-methoxy compound to achieve the intended coordination environment. [1]

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